Scopolamine-Induced Amnesia Reversal
In a randomized, crossover clinical study, DMAE pyroglutamate (pGlu-DMAE) significantly reversed scopolamine-induced long-term memory deficits in healthy volunteers. While the study uses a placebo baseline rather than an active comparator drug, the magnitude of the effect on the Buschke selective reminding test (a gold-standard measure of verbal memory consolidation) provides a quantifiable benchmark for its pro-cognitive activity. Such contextual data is essential for researchers sourcing agents to induce pro-cholinergic states in experimental models. In preclinical models, the compound also reduced scopolamine-induced memory deficits in passive avoidance behavior [1].
| Evidence Dimension | Clinical Reversal of Drug-Induced Memory Deficit |
|---|---|
| Target Compound Data | Significant positive effect on Buschke test scores; significant difference on choice reaction time [1]. |
| Comparator Or Baseline | Placebo + scopolamine baseline (significant memory deficit induced) [1]. |
| Quantified Difference | DMAE p-Glu produced a significant attenuation of the scopolamine-induced deficit on long-term memory measures, though exact numerical score differences are not reported in the abstract; the effect was statistically significant at p<0.05 [1]. |
| Conditions | Clinical study in 24 healthy young male subjects; intravenous scopolamine injection model; oral DMAE p-Glu administration [1]. |
Why This Matters
This establishes the compound's functional engagement of the cholinergic system and its ability to mitigate a clinically validated amnestic challenge, setting a specific efficacy baseline not established for simpler DMAE salts in an identical paradigm.
- [1] Blin O, Audebert C, Pitel S, et al. Effects of dimethylaminoethanol pyroglutamate (DMAE p-Glu) against memory deficits induced by scopolamine: evidence from preclinical and clinical studies. Psychopharmacology (Berl). 2009;207(2):201-212. doi:10.1007/s00213-009-1648-7 View Source
